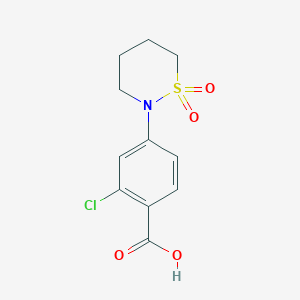

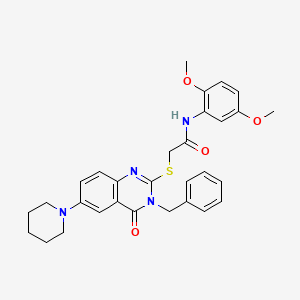

![molecular formula C24H19Cl2N3O2 B2758422 2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione CAS No. 1030937-43-9](/img/structure/B2758422.png)

2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with multiple functional groups, including a naphthalene-1,4-dione group, a piperidine ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds have been involved in reactions like protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its density, boiling point, vapor pressure, and other properties .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research by Ghareb et al. (2017) focused on the synthesis and preliminary anticonvulsant activity evaluation of novel derivatives, including those related to naphthalene-1,4-dione. The study involved pharmacological evaluation and molecular modeling to identify potential anticonvulsant agents, demonstrating the significant delay in the onset of convulsion and prolongation of survival time in vivo, indicating CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors.

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and the development of pharmacophore models for receptor ligands. This research Shim et al. (2002) highlights the compound's potential in studying receptor-ligand interactions and contributing to the understanding of the structural basis of antagonist activity at cannabinoid receptors.

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors, demonstrating remarkable selectivity towards Cu2+ ions. This study Gosavi-Mirkute et al. (2017) showcases the application of naphthalene-1,4-dione derivatives in developing sensitive and selective sensors for environmental and analytical chemistry.

Biological Activities

Research into novel compounds containing lawsone, including naphthalene-1,4-dione derivatives, revealed their potential in antioxidant and antitumor activities. Hassanien et al. (2022) explored these compounds for their biological applications, emphasizing their utility in developing therapeutic agents Hassanien et al. (2022).

Antifungal and Antibacterial Agents

Tandon et al. (2010) synthesized nitrogen and sulfur-containing hetero-1,4-naphthoquinones, evaluating their potential as antifungal and antibacterial agents. This research Tandon et al. (2010) provides insights into the development of new antimicrobial drugs, highlighting the versatility of naphthalene-1,4-dione derivatives in pharmaceutical chemistry.

Propiedades

IUPAC Name |

2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYISFUVLYQSVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2758339.png)

![2,5-dichloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2758344.png)

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2758348.png)

![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)

![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide](/img/structure/B2758361.png)